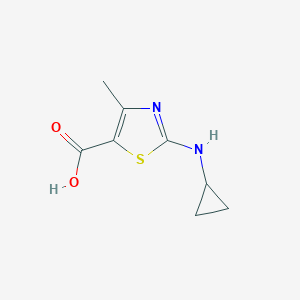

2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-4-6(7(11)12)13-8(9-4)10-5-2-3-5/h5H,2-3H2,1H3,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFNCZKXXFXTHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625563 |

Source

|

| Record name | 2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162651-10-7 |

Source

|

| Record name | 2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 2-(cyclopropylamino)-4-methyl-thiazole derivatives

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Cyclopropylamino)-4-methyl-thiazole Derivatives

Authored by: A Senior Application Scientist

Introduction

The thiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] Within this broad class, derivatives of 2-(cyclopropylamino)-4-methyl-thiazole represent a focused area of interest for drug discovery. The unique structural and electronic properties imparted by the cyclopropyl group—namely its conformational rigidity and lipophilic nature—can significantly influence molecular interactions and pharmacokinetic profiles.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical physicochemical properties of 2-(cyclopropylamino)-4-methyl-thiazole derivatives. Understanding and optimizing these properties is paramount for translating a promising lead compound into a viable drug candidate. We will delve into the causality behind experimental choices, detail self-validating protocols for property determination, and connect these fundamental molecular characteristics to their ultimate biological fate.

I. Synthesis and Structural Characterization

The journey of physicochemical analysis begins with the synthesis and unequivocal structural confirmation of the target compounds. The 2-(cyclopropylamino)-4-methyl-thiazole scaffold is accessible through several established synthetic strategies, most notably the Hantzsch thiazole synthesis.

A common and efficient pathway involves the condensation of a thiourea derivative with an α-haloketone. For this specific scaffold, N-cyclopropylthiourea is reacted with 3-chloro-2-butanone (or a related α-haloketone) to yield the desired 2-(cyclopropylamino)-4-methyl-thiazole core. This core can then be further functionalized to generate a library of derivatives.

Caption: General workflow for synthesis and characterization.

Once synthesized, the identity and purity of each derivative must be rigorously confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular skeleton and the specific arrangement of protons and carbons.[7][8]

-

Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.

-

Melting Point (mp): A sharp melting point range is a primary indicator of compound purity.[7]

II. Core Physicochemical Properties and Their Determination

The biological activity of a molecule is inextricably linked to its physicochemical properties. These characteristics govern how a compound traverses biological environments, from the gut lumen to its target receptor. For 2-(cyclopropylamino)-4-methyl-thiazole derivatives, the most critical properties to profile are lipophilicity, solubility, and the ionization constant (pKa).

A. Lipophilicity (logP / logD)

Expertise & Experience: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is arguably the most influential physicochemical parameter in drug design. It dictates membrane permeability, plasma protein binding, volume of distribution, and metabolic clearance. An excessively low logP can result in poor absorption, while an excessively high logP can lead to poor aqueous solubility, high metabolic turnover, and potential toxicity.[9] The goal is to achieve an optimal balance, often within a logP range of 1-3 for orally bioavailable drugs.

Experimental Protocol: Lipophilicity Determination by RP-HPLC

This method is preferred over the traditional shake-flask method for its speed, small sample requirement, and applicability to a series of analogs. It measures the retention time of a compound on a nonpolar stationary phase, which is directly correlated to its lipophilicity.[9][10]

-

System Preparation: Use a C18 reversed-phase HPLC column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent like acetonitrile or methanol.

-

Calibration: Prepare a series of standard compounds with known logP values (e.g., uracil, benzene, toluene, ethylbenzene).

-

Sample Analysis: Inject a small volume of the dissolved thiazole derivative onto the column and record its retention time (t_R). Determine the column dead time (t_0) using a non-retained compound like uracil.

-

Calculation:

-

Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0.

-

Calculate the logarithm of the capacity factor, log k.

-

Generate a calibration curve by plotting the known logP values of the standards against their measured log k values.

-

Determine the logP of the thiazole derivative by interpolating its log k value onto the calibration curve.

-

-

Trustworthiness: The protocol's validity is confirmed by the linearity of the calibration curve (R² > 0.98). Comparing these experimental results with in silico predictions provides a crucial cross-validation step.[11]

Computational Prediction (in silico)

Numerous software packages and online platforms (e.g., SwissADME, ChemDraw) can predict logP (often denoted as ClogP for calculated logP) based on the molecular structure. These algorithms use fragment-based or property-based methods to estimate the lipophilicity.[12]

| Hypothetical Derivative | Substituent (R) | Experimental log k | Experimental logP (from curve) | Calculated logP (ClogP) |

| 1 | -H | 0.85 | 2.10 | 2.15 |

| 2 | -Cl | 1.15 | 2.85 | 2.80 |

| 3 | -OCH₃ | 0.70 | 1.75 | 1.88 |

| 4 | -NO₂ | 0.65 | 1.62 | 1.70 |

B. Aqueous Solubility

Expertise & Experience: A drug must be in solution to be absorbed. Poor aqueous solubility is a major cause of failure for promising drug candidates. For oral administration, a compound must dissolve in the gastrointestinal fluids before it can permeate the gut wall. Solubility is influenced by lipophilicity, melting point (crystal lattice energy), and pKa.

Experimental Protocol: Kinetic Solubility Assay via Nephelometry

This high-throughput method is ideal for early-stage discovery.

-

Stock Solution: Prepare a high-concentration stock solution of the thiazole derivative in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Add the DMSO stock solution to a series of aqueous buffer solutions (e.g., pH 7.4 phosphate-buffered saline) in a microplate.

-

Precipitation & Measurement: The compound will precipitate once its solubility limit is exceeded. After an incubation period, the amount of precipitated material is measured by light scattering using a nephelometer.

-

Data Analysis: The solubility is determined as the concentration at which a significant increase in light scattering is observed compared to controls.

C. Ionization Constant (pKa)

Expertise & Experience: The pKa determines the charge state of a molecule at a given physiological pH. The 2-(cyclopropylamino) group on the thiazole ring is basic and will be protonated at low pH (like in the stomach) and progressively deprotonated as the pH increases (in the intestine). This charge state profoundly impacts solubility, lipophilicity (logD, the distribution coefficient at a specific pH, is the relevant parameter for ionizable compounds), and the ability to interact with charged residues in a target protein.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Accurately weigh and dissolve the thiazole derivative in a co-solvent system (e.g., methanol/water) if necessary.

-

Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Titrate the solution with a standardized strong acid (e.g., HCl) while recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve. Specialized software can be used to derive the pKa from the titration data.

D. Tautomerism

A crucial but often overlooked property of 2-aminothiazoles is the potential for prototropic tautomerism, specifically the equilibrium between the amino and imino forms.[7] This equilibrium can be influenced by the solvent, pH, and the nature of substituents. The different tautomers present distinct hydrogen bond donor/acceptor patterns, which can fundamentally alter receptor binding interactions. This phenomenon is typically investigated using advanced NMR techniques in various solvents.[7]

III. Impact of Physicochemical Properties on Pharmacokinetics (ADME)

The ultimate goal of physicochemical profiling is to predict and optimize a compound's in vivo behavior. The interplay between lipophilicity, solubility, and pKa is central to a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Caption: Relationship between physicochemical properties and ADME.

-

Absorption: For oral absorption, a derivative must first dissolve (requiring good solubility ) and then pass through the lipid membranes of the gut wall (requiring optimal lipophilicity ). The pKa will determine its charge and solubility profile throughout the pH gradient of the GI tract.

-

Distribution: Highly lipophilic compounds tend to bind extensively to plasma proteins like albumin, reducing the free concentration available to act on the target. They may also partition into fatty tissues, creating a reservoir that can prolong their effect or cause toxicity.

-

Metabolism: Lipophilicity is a key driver for metabolism by cytochrome P450 (CYP) enzymes in the liver. Highly lipophilic compounds are more readily metabolized, leading to faster clearance from the body.

-

Excretion: Water-soluble compounds and metabolites are more efficiently cleared by the kidneys. The pKa influences renal reabsorption; charged species are less likely to be reabsorbed and are more readily excreted in the urine.

Conclusion

The rational design of 2-(cyclopropylamino)-4-methyl-thiazole derivatives as therapeutic agents is critically dependent on a thorough understanding and optimization of their physicochemical properties. A data-driven approach, combining robust experimental protocols with predictive in silico modeling, is essential for navigating the complex interplay between molecular structure and biological fate. By carefully tuning lipophilicity, solubility, and pKa, drug development professionals can significantly enhance the probability of identifying candidates with favorable ADME profiles, ultimately leading to safer and more effective medicines.

References

- Journal of Separation Science. (2020). Liphophilicity investigation of some thiazole chalcones and aurones by experimental and theoretical methods.

- ResearchGate. (n.d.). Liphophilicity investigation of some thiazole chalcones and aurones by experimental and theoretical methods | Request PDF.

- MDPI. (n.d.). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles.

- MDPI. (n.d.). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Influence of the prepared compounds lipophilicity determined....

- ACS Publications. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.

- ResearchGate. (n.d.). Prediction of the physicochemical characteristics of the pyrazole-thiazole derivatives of curcumin (C1-C8).

- MDPI. (2023, April 14). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities.

- PMC. (2024, December 10).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (2024, April 24). (PDF)

- ResearchGate. (n.d.).

- Acta Chimica Slovenica. (n.d.).

- International Journal of Pharmaceutical Sciences Review and Research. (2023, August 20).

- ResearchGate. (2014, December 1). (PDF)

- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Heterocycles 51: Liphophilicity investigation of some thiazole chalcones and aurones by experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Synthesis and characterization of 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive technical overview of the synthesis and characterization of this compound, a molecule of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure found in numerous FDA-approved drugs, and the incorporation of a cyclopropyl moiety can enhance metabolic stability and binding affinity.[1][2][3][4] This document details a robust synthetic pathway based on the Hantzsch thiazole synthesis, followed by a thorough characterization protocol using modern spectroscopic and chromatographic techniques. The causality behind experimental choices is explained to provide field-proven insights for researchers working with similar heterocyclic systems.

Introduction and Strategic Rationale

The 2-Aminothiazole Core: A Privileged Scaffold

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antibiotics, anti-inflammatory agents, and anti-cancer drugs.[5][6][7] The 2-aminothiazole motif, in particular, acts as a versatile pharmacophore capable of forming key hydrogen bond interactions with biological targets.[1] Its prevalence in drugs like Dasatinib, a tyrosine kinase inhibitor, underscores its importance in modern drug design.[8][9]

The Cyclopropyl Moiety: A Bioisosteric Advantage

The cyclopropyl group is increasingly utilized in drug design as a "bioisostere" for larger or more flexible groups.[10] Its rigid, three-dimensional structure can lock a molecule into a specific, biologically active conformation, potentially increasing potency and selectivity.[2][4] Furthermore, the strained ring system can influence electronic properties and often confers enhanced metabolic stability by blocking sites of oxidative metabolism.[10]

Objective: Merging Two Key Pharmacophores

The target molecule, this compound, strategically combines these two valuable motifs. This guide presents a logical and reproducible pathway for its synthesis and provides a framework for its unambiguous structural confirmation, empowering researchers to explore its potential in drug discovery programs.

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most reliable and high-yielding approach to constructing the substituted thiazole core is the Hantzsch thiazole synthesis, first described in 1887.[11] This reaction involves the condensation of an α-haloketone with a thioamide.[5][12] For our target molecule, this translates to the reaction between ethyl 2-chloroacetoacetate and N-cyclopropylthiourea.

Causality of Reagent Selection

-

Ethyl 2-chloroacetoacetate: This reagent is chosen as it provides the C4-methyl group, the C5-ester functionality (a protected form of the final carboxylic acid), and the electrophilic carbon backbone required for cyclization. Using an ester prevents the free carboxylic acid from interfering with the basic conditions or the nucleophilicity of the thioamide.

-

N-cyclopropylthiourea: This reagent serves as the source of the sulfur atom and the C2-cyclopropylamino group, completing the heterocyclic ring.

Reaction Mechanism

The reaction proceeds through a well-established multi-step pathway.[12][13] The sulfur atom of the N-cyclopropylthiourea, acting as a potent nucleophile, initiates an SN2 attack on the α-carbon bearing the chlorine atom. This is followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl. The final step is a dehydration event, which results in the formation of the stable, aromatic thiazole ring.

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and purification of the target compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Overall Synthetic Workflow

Caption: Overall synthetic workflow for the target compound.

Protocol 1: Synthesis of Ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine N-cyclopropylthiourea (1.16 g, 10 mmol) and ethyl 2-chloroacetoacetate (1.65 g, 10 mmol).

-

Solvent Addition: Add 50 mL of absolute ethanol to the flask.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

-

Precipitation: Pour the concentrated mixture into 100 mL of cold water with stirring. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration through a Büchner funnel, washing the filter cake with cold water (2 x 20 mL).

-

Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. The resulting off-white to pale yellow solid is typically of sufficient purity for the next step.

Protocol 2: Saponification to this compound

-

Reagent Setup: In a 100 mL round-bottom flask, suspend the crude ethyl ester from the previous step (e.g., 10 mmol) in 30 mL of water.

-

Base Addition: Add a solution of sodium hydroxide (0.8 g, 20 mmol) in 20 mL of water to the suspension.

-

Reaction: Heat the mixture to 50-60 °C with stirring. The suspension should gradually dissolve as the saponification proceeds. Continue heating for 2-3 hours until a clear solution is formed.[14]

-

Cooling & Neutralization: Cool the reaction mixture in an ice bath. Slowly acidify the solution to pH 3-4 by the dropwise addition of 1 M hydrochloric acid. A white precipitate will form.

-

Isolation: Collect the solid carboxylic acid by vacuum filtration, washing thoroughly with cold water to remove any residual salts.

-

Purification: Recrystallize the crude product from an appropriate solvent system, such as methanol/water or ethanol, to yield the pure this compound.

Characterization and Data Analysis

Unambiguous characterization is critical to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

Physicochemical and Chromatographic Data

| Property | Expected Value | Method |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Molecular Formula | C₈H₁₀N₂O₂S | --- |

| Molecular Weight | 214.24 g/mol | --- |

| Purity | >95% | HPLC |

| TLC Rf | Varies with mobile phase | TLC (e.g., 1:1 Hex:EtOAc) |

| Melting Point | To be determined | Melting Point Apparatus |

Spectroscopic Data Interpretation

The following tables present the expected spectral data based on the compound's structure and data from similar molecules reported in the literature.[14][15][16]

Table 1: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12.5 | br s | 1H | COOH | Acidic proton, broad and D₂O exchangeable. |

| ~8.0 | br s | 1H | NH | Amine proton, may be broad. |

| ~2.8-2.9 | m | 1H | Cyclopropyl-CH | Methine proton of the cyclopropyl group. |

| ~2.4 | s | 3H | CH₃ | Singlet for the methyl group on the thiazole ring. |

| ~0.6-0.9 | m | 4H | Cyclopropyl-CH₂ | Methylene protons of the cyclopropyl group. |

Table 2: Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~168 | C =O | Carboxylic acid carbonyl carbon. |

| ~165 | Thiazole C 2-N | Carbon at position 2, attached to the amino group. |

| ~150 | Thiazole C 4-CH₃ | Carbon at position 4, attached to the methyl group. |

| ~115 | Thiazole C 5-COOH | Carbon at position 5, attached to the carboxyl group. |

| ~25 | Cyclopropyl-C H | Methine carbon of the cyclopropyl group. |

| ~16 | C H₃ | Methyl carbon. |

| ~7 | Cyclopropyl-C H₂ | Methylene carbons of the cyclopropyl group. |

Table 3: Expected IR Spectral Data (ATR)

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

|---|---|---|

| 3300-2500 | O-H stretch (broad) | Carboxylic Acid |

| ~3150 | N-H stretch | Secondary Amine |

| ~1680 | C=O stretch | Carboxylic Acid Dimer |

| ~1610 | C=N stretch | Thiazole Ring |

| ~1550 | C=C stretch | Thiazole Ring |

Mass Spectrometry:

-

Method: Electrospray Ionization (ESI-MS)

-

Expected [M+H]⁺: 215.0536

-

Expected [M-H]⁻: 213.0387

Characterization Workflow

Caption: A typical workflow for compound characterization.

Conclusion

This technical guide outlines a reliable and well-rationalized approach for the synthesis of this compound. By employing the classic Hantzsch thiazole synthesis followed by a standard saponification, the target molecule can be obtained in good yield. The provided characterization framework, including expected NMR, IR, and MS data, serves as a robust system for verifying the structural integrity and purity of the final compound. This document provides researchers with the necessary foundational knowledge to confidently synthesize this valuable heterocyclic building block for applications in drug discovery and medicinal chemistry.

References

- Chem Help Asap. Hantzsch Thiazole Synthesis.

- SynArchive. Hantzsch Thiazole Synthesis.

- YouTube. synthesis of thiazoles.

- CUTM Courseware. Thiazole.

- Al-Obaidi, A., et al. (2014). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One.

- ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives..

- ACS Publications. Synthesis of Bicyclic Cyclopropylamines by Intramolecular Cyclopropanation of N-Allylamino Acid Dimethylamides | Organic Letters.

- Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives.

- ResearchGate. Synthesis of cyclopropylamines from cyclopropanols and amines..

- NIH. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio.

- Google Patents. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

- Journal of Beijing Jiaotong University. Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate.

- PubMed. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives.

- Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.

- universalprint.org. Synthesis and Evaluation of 2-Aminothiazole Derivative - Universal Print.

- ResearchGate. The observed Raman spectrum (a) of 2-aminothiazole in saturation....

- PubMed Central. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.

- ACS Publications. Advances in the Synthesis of Cyclopropylamines | Chemical Reviews.

- NIH. Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives.

- Digital Repository. Article - Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl compounds and carboxylic acids with Evaluation some of them for biological activity.

- Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.

- PubMed Central. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug.

- MDPI. 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one.

- ResearchGate. 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one.

- MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.

- NIH. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies.

- 试剂仪器网. 2-(cyclopropylamino)-1,3-thiazole-4-carboxylic acid - Fluorochem.

- NIH. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole.

- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. synarchive.com [synarchive.com]

- 12. chemhelpasap.com [chemhelpasap.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]

The Thiazole Scaffold: A Privileged Motif in Antineoplastic Drug Discovery and Its Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Thiazole Ring in Oncology

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry, particularly in the development of novel antineoplastic agents.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in a multitude of interactions with various biological targets implicated in cancer progression.[2][3] The clinical success of thiazole-containing drugs such as the multi-kinase inhibitor Dasatinib and the microtubule stabilizer Ixabepilone underscores the therapeutic potential of this heterocyclic core.[1] This guide provides a detailed exploration of the primary mechanisms through which thiazole-based compounds exert their anticancer effects, offering insights into the molecular interactions, signaling pathways, and experimental validation of these activities.

I. Inhibition of Protein Kinases: Disrupting Oncogenic Signaling Cascades

A predominant mechanism of action for many thiazole-based anticancer agents is the inhibition of protein kinases, enzymes that play a pivotal role in the signal transduction pathways regulating cell proliferation, survival, and differentiation.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

A. Targeting Tyrosine Kinases

Thiazole derivatives have demonstrated potent inhibitory activity against a range of receptor and non-receptor tyrosine kinases.[5] A prime example is Dasatinib , which effectively inhibits the BCR-ABL kinase, the driver of chronic myeloid leukemia (CML), as well as the SRC family of kinases.[6][7]

Molecular Interaction Insights: Molecular docking studies reveal that the thiazole nucleus often forms crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase domain. For instance, in the case of BCR-ABL inhibitors, the thiazole ring can interact with key amino acid residues like Methionine 318, contributing to the high binding affinity and inhibitory potency.[5][7]

B. Inhibition of Serine/Threonine Kinases

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival that is frequently hyperactivated in cancer.[4] Several thiazole-based compounds have been developed as potent inhibitors of this pathway.

One such example is a series of novel thiazole derivatives that have been shown to be dual inhibitors of PI3Kα and mTOR.[8] Compound 3b from this series exhibited a potent IC50 value of 0.086 µM against PI3Kα and 0.221 µM against mTOR.[8]

Experimental Validation: Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition

The inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives is typically confirmed by Western blot analysis, which measures the levels of phosphorylated (activated) proteins in the pathway.[4][9][10] A decrease in the phosphorylation of Akt (at Ser473) and mTOR (at Ser2448) in response to treatment with a thiazole compound provides direct evidence of pathway inhibition.[9]

Experimental Protocol: Western Blot Analysis for Akt Phosphorylation

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, A549) at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of the thiazole-based inhibitor for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Normalize the protein samples to the same concentration and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt, Ser473) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Signal Detection: Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.[11]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Thiazole Derivatives

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole-based agents.

II. Induction of Apoptosis: Triggering Programmed Cell Death

A crucial mechanism by which thiazole-based compounds exert their antineoplastic effects is the induction of apoptosis, or programmed cell death.[12][13] This process is tightly regulated by a complex interplay of pro- and anti-apoptotic proteins, and its dysregulation is a key factor in tumorigenesis.[14]

A. Modulation of the Bcl-2 Family of Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[14] Anti-apoptotic members, such as Bcl-2 itself, prevent apoptosis, while pro-apoptotic members, like Bax, promote it. Thiazole derivatives have been shown to induce apoptosis by downregulating the expression of Bcl-2 and upregulating the expression of Bax, thereby shifting the balance towards cell death.[15][16] For instance, certain novel benzothiazole derivatives have demonstrated potent Bcl-2 inhibitory activity with IC50 values in the sub-micromolar range.[14]

B. Activation of Caspases

Caspases are a family of proteases that execute the apoptotic program. Thiazole-based compounds have been observed to activate initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[13]

Experimental Validation: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

The externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane is an early hallmark of apoptosis. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells. Flow cytometry analysis of cells stained with both Annexin V-FITC and PI allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.[13]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

-

Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the thiazole compound at its IC50 concentration for a specified duration (e.g., 24 or 48 hours). Include both untreated and positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at 530 nm. Excite PI at 488 nm and detect emission at >670 nm.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Apoptotic Pathway Induction by Thiazole Derivatives

Caption: Intrinsic apoptotic pathway induction by thiazole-based agents.

III. Disruption of Microtubule Dynamics: Arresting Cell Division

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for the formation of the mitotic spindle during cell division.[17] Agents that interfere with microtubule dynamics can arrest cells in mitosis, leading to apoptosis. Thiazole-containing compounds have emerged as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[17][18][19][20][21][22]

A notable example is a series of thiazole-naphthalene derivatives, where compound 5b was identified as a potent inhibitor of tubulin polymerization with an IC50 of 3.3 µM, which is more potent than the standard colchicine (IC50 = 9.1 µM).[17] This compound also demonstrated significant antiproliferative activity against MCF-7 and A549 cancer cell lines with IC50 values of 0.48 µM and 0.97 µM, respectively.[17]

Molecular Interaction Insights: Molecular docking studies have confirmed the binding of these thiazole derivatives to the colchicine site of tubulin.[18][20] The thiazole ring and its substituents often engage in hydrogen bonding and hydrophobic interactions with key residues in this pocket, such as Cys241 and Val318, thereby preventing the conformational changes required for tubulin polymerization.[20]

Experimental Validation: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process can be monitored by measuring the increase in turbidity (light scattering) at 340 nm or by using a fluorescent reporter.[23][24]

Experimental Protocol: Fluorometric Tubulin Polymerization Assay

-

Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer. Prepare serial dilutions of the thiazole test compound and a known inhibitor (e.g., colchicine) and enhancer (e.g., paclitaxel) as controls.

-

Assay Setup: In a pre-warmed 96-well plate, add the test compounds and controls.

-

Initiation of Polymerization: Initiate the reaction by adding the ice-cold tubulin reaction mix to each well.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for a defined period (e.g., 60 minutes).

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization. Calculate the IC50 value for tubulin polymerization inhibition.

Workflow for Evaluating Tubulin Polymerization Inhibitors

Caption: Experimental workflow for the evaluation of thiazole-based tubulin polymerization inhibitors.

Quantitative Data Summary

| Compound ID | Mechanism of Action | Target(s) | Cell Line(s) | IC50 Value(s) | Reference |

| Compound 4c | Apoptosis Induction, VEGFR-2 Inhibition | VEGFR-2 | MCF-7, HepG2 | 2.57 µM (MCF-7), 7.26 µM (HepG2), 0.15 µM (VEGFR-2) | [13][25] |

| Compound 5b | Tubulin Polymerization Inhibition | Tubulin | MCF-7, A549 | 0.48 µM (MCF-7), 0.97 µM (A549), 3.3 µM (Tubulin) | [17] |

| Compound 8 | Apoptosis Induction, Kinase Inhibition | Aromatase, PTK | MCF-7 | 3.36 µg/ml | [26] |

| Compound 3b | PI3K/mTOR Inhibition | PI3Kα, mTOR | HL-60(TB) | 0.086 µM (PI3Kα), 0.221 µM (mTOR) | [8] |

| Compound 13d | Bcl-2 Inhibition | Bcl-2 | - | 0.363 µM | [14][16] |

| Compound 16a | Kinase Inhibition | EGFR, HER-2 | MCF-7, A549 | 0.73 µM (MCF-7), 1.64 µM (A549), 0.043 µM (EGFR), 0.032 µM (HER-2) | [27] |

Conclusion and Future Perspectives

Thiazole-based compounds continue to be a rich source of novel antineoplastic agents, demonstrating a remarkable diversity of mechanisms to combat cancer. Their ability to inhibit key oncogenic kinases, induce apoptosis through various pathways, and disrupt the fundamental process of cell division by targeting microtubules highlights their therapeutic versatility. Future research in this area will likely focus on the development of more selective and potent inhibitors, the combination of thiazole-based agents with other targeted therapies or immunotherapies, and the use of advanced drug delivery systems to enhance their efficacy and minimize off-target effects. The continued exploration of the thiazole scaffold holds significant promise for the discovery of the next generation of cancer therapeutics.

References

- Sahil, K., Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. [Link]

- ResearchGate. (n.d.). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies.

- Megahed, W. A., Ali, O. A. A., Gomaa, A. M., & Shabaan, M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338. [Link]

- Bentham Science. (n.d.). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies.

- El-Abd, M. S., Abdel-Aziz, M., Abdel-Wahab, B. F., & Abdel-Wahab, B. F. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules, 27(18), 5857. [Link]

- Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, Y. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1694–1702. [Link]

- Al-Warhi, T., Sabt, A., Al-Salahi, R., Al-Ostoot, F. H., & Marzouk, M. (2024). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Journal of Future Medicinal Chemistry, 16(5), 291-308. [Link]

- Scholars Research Library. (n.d.). Molecular Docking Studies of Tyrosine Kinase-inhibiting New Styryl-Coumarin derived Aminothiozoles.

- RSC Advances. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14, 11057-11082. [Link]

- El-Damasy, D. A., Ke, Y., Cho, N. C., & Pae, A. N. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Bioorganic Chemistry, 116, 105334. [Link]

- El-Sayed, M. A., El-Gamal, M. I., An, D. K., Oh, C. H., & Choi, H. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. RSC Advances, 10(6), 3326–3343. [Link]

- RSC Publishing. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. RSC Advances, 10, 3326-3343. [Link]

- Neliti. (2018). A Review On Thiazole As Anticancer Agents. International Journal of Pharmaceutical Drug Analysis, 6(5), 509-522. [Link]

- Biointerface Research in Applied Chemistry. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for Anticancer Activity. Biointerface Research in Applied Chemistry, 15(1), 1-12. [Link]

- ResearchGate. (n.d.). (PDF) Thiazoles as potent anticancer agents: A review.

- ResearchGate. (n.d.). (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.

- SciELO. (2024). Design, Synthesis, and Molecular Docking Studies of New Quinoline-Thiazole Hybrids, Potential Leads in the Development of Novel Antileukemic Agents. Journal of the Brazilian Chemical Society, 35, e20230235. [Link]

- ResearchGate. (n.d.). Western blot analysis of PI3K/Akt/mTOR signaling pathways. Quantitative....

- MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338. [Link]

- ResearchGate. (n.d.). (PDF) Design, molecular modelling and synthesis of novel benzothiazole derivatives as BCL-2 inhibitors.

- ResearchGate. (n.d.). Design, Molecular Modelling and Synthesis of Novel Benzothiazole Derivatives as BCL-2 inhibitors.

- ResearchGate. (n.d.). Docking of compounds on colchicine-binding site of tubulin (a) 2D....

- MDPI. (2023). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules, 28(3), 1369. [Link]

- National Center for Biotechnology Information. (n.d.). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer.

- ResearchGate. (n.d.). Compound 7 binds to the colchicine-binding site of tubulin and inhibits....

- Frontiers. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 13, 1585331. [Link]

- ResearchGate. (n.d.). Western blot analysis for the expression of the PI3K–Akt–mTOR pathway....

- Khalil, A. A., El-Sayed, M. A., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2023). Design, molecular modelling and synthesis of novel benzothiazole derivatives as BCL-2 inhibitors. Scientific Reports, 13(1), 15554. [Link]

- Fadaly, W. A. A., Zidan, T. H., Kahk, N. M., Mohamed, F. E. A., Abdelhakeem, M. M., Khalil, R. G., & Nemr, M. T. M. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2281262. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijpda.org [ijpda.org]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. scielo.br [scielo.br]

- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design, molecular modelling and synthesis of novel benzothiazole derivatives as BCL-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]

- 24. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Thiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs with a broad spectrum of therapeutic activities.[1][2] This technical guide provides a comprehensive framework for the systematic biological activity screening of novel thiazole compounds. Moving beyond a simple recitation of protocols, this document offers an in-depth exploration of the scientific rationale behind the selection of assays, a tiered approach to screening, and the interpretation of data within the context of drug discovery. We will delve into the primary therapeutic areas where thiazoles have shown promise—oncology, inflammation, and infectious diseases—and provide detailed, field-proven methodologies for robust in vitro and in vivo evaluation. This guide is designed to empower researchers to not only generate high-quality, reproducible data but also to make informed, data-driven decisions in the advancement of novel thiazole-based therapeutic candidates.

Introduction: The Privileged Thiazole Scaffold

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is a recurring motif in a multitude of natural and synthetic bioactive molecules.[3][4] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged" structure in drug design.[5] Clinically approved drugs such as the anticancer agent Dasatinib, the antiretroviral Ritonavir, and the anti-inflammatory Meloxicam all feature a thiazole core, underscoring the therapeutic versatility of this heterocycle.[3][6]

The screening of novel thiazole derivatives is therefore a critical endeavor in the quest for new medicines. A successful screening cascade, however, is not merely a battery of assays but a strategically designed workflow that efficiently identifies promising lead compounds while deprioritizing those with unfavorable characteristics. This guide will outline such a strategic approach, beginning with broad-spectrum primary screens and progressing to more focused secondary and mechanistic assays.

A Tiered Approach to Biological Activity Screening

A logical and resource-efficient screening strategy is paramount. We advocate for a tiered approach, beginning with high-throughput in vitro assays to assess general cytotoxicity and primary biological activity, followed by more complex in vivo models and mechanistic studies for promising candidates.

Diagram: Tiered Screening Workflow

Caption: Simplified representation of PI3K/Akt/mTOR and VEGFR-2 signaling pathways.

Primary Antimicrobial Screening

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Thiazole derivatives have shown promising activity against a range of bacterial and fungal pathogens. [7][8]

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism. [9][10]

Protocol: Broth Microdilution Assay

-

Compound Preparation: Prepare serial twofold dilutions of the thiazole compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

| Compound Type | Organism | MIC (µg/mL) | Reference |

| Thiazole-Pyrazoline Hybrid | S. aureus | 0.03-7.81 | [11] |

| 2,4-disubstituted Thiazole | E. coli | 3.92-4.60 | [12] |

| Thiazole-Pyridine Hybrid | C. albicans | 32 | [13] |

| Thiazole-Pyrazoline Hybrid | E. coli | 16 | [13] |

| Thiazole Derivative | S. aureus | 16.1 | [14] |

| Thiazole Derivative | E. coli | 16.1 | [14] |

Table 1: Examples of Antimicrobial Activity of Thiazole Derivatives.

Primary Anti-inflammatory Screening

Chronic inflammation is implicated in a wide range of diseases. Thiazole derivatives have been investigated as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes. [15][16]

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation. [17]

Protocol: In Vitro COX Inhibitor Screening Assay

-

Reagent Preparation: Prepare the reaction buffer, heme, and solutions of COX-1 and COX-2 enzymes.

-

Compound Incubation: In a 96-well plate, add the reaction buffer, heme, enzyme, and the test thiazole compound at various concentrations. Incubate to allow for inhibitor binding.

-

Reaction Initiation: Add arachidonic acid to initiate the reaction.

-

Detection: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. [18]5. Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Tier 2: In Vivo Validation and Lead Optimization

Compounds that demonstrate promising activity and low cytotoxicity in Tier 1 assays are advanced to Tier 2 for in vivo validation and structure-activity relationship (SAR) studies.

In Vivo Model for Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a well-established and widely used in vivo assay to screen for acute anti-inflammatory activity. [5][19]

Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test thiazole compound (e.g., intraperitoneally or orally) at various doses 30-60 minutes before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Tier 3: Elucidating the Mechanism of Action and ADMET Profiling

Promising lead compounds from Tier 2 undergo in-depth mechanistic studies to identify their molecular targets and affected signaling pathways. Concurrently, their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles are assessed.

Target Identification and Validation

Identifying the specific molecular target of a bioactive compound is crucial for understanding its mechanism of action and for further optimization. Several methods can be employed:

-

Affinity Chromatography: This technique involves immobilizing the thiazole compound on a solid support to "pull down" its binding partners from a cell lysate. [15][20]* Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis. [15]

Apoptosis Assays

For anticancer drug candidates, confirming the induction of apoptosis is a key step. The Annexin V assay is a widely used method for detecting early-stage apoptosis. [4][12]

Sources

- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. archives.ijper.org [archives.ijper.org]

- 4. mdpi.com [mdpi.com]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Application and synthesis of thiazole ring in clinically approved drugs. | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. The Potential of Thiazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. jchemrev.com [jchemrev.com]

- 14. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]

- 20. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) of 2-amino-thiazole derivatives

An In-Depth Technical Guide: The Structure-Activity Relationship (SAR) of 2-Aminothiazole Derivatives: From Privileged Scaffold to Precision Therapeutics

Executive Summary

The 2-aminothiazole ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs and biologically active compounds.[1][2][3] Its unique electronic properties, hydrogen bonding capabilities, and synthetic accessibility have made it a favored scaffold in drug discovery campaigns targeting a vast range of diseases. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive analysis of the structure-activity relationships (SAR) that govern the therapeutic potential of 2-aminothiazole derivatives. We will dissect the impact of substitutions at each position of the thiazole core, explore the synthetic strategies that enable molecular diversity, and examine detailed case studies in oncology and infectious disease. By explaining the causality behind experimental design and biological outcomes, this document serves as a technical resource for the rational design of next-generation therapeutics based on this versatile scaffold.

Chapter 1: The 2-Aminothiazole Core: A Privileged Scaffold in Medicinal Chemistry

Introduction to a Versatile Heterocycle

The 2-aminothiazole is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which serves as a fundamental building block for a wide array of pharmaceuticals.[4][5] Its structural rigidity and capacity for diverse interactions have led to its incorporation into numerous approved drugs, including the kinase inhibitor Dasatinib, the PI3K inhibitor Alpelisib, and the anti-inflammatory agent Meloxicam.[6][7][8] The scaffold's prevalence stems from its ability to act as a bioisostere for other chemical groups and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[9][10]

A Spectrum of Biological Activity

The derivatization of the 2-aminothiazole core has unlocked a remarkable breadth of pharmacological activities.[11][12] These compounds have demonstrated significant potential across numerous therapeutic areas, underscoring the scaffold's versatility.[13][14]

| Biological Activity | Key Examples & Targets | References |

| Anticancer | Kinase inhibition (Src, Aurora, PI3K), Tubulin polymerization | [6][7][15] |

| Antimicrobial | Antibacterial (Gram-positive/negative), Antifungal, Antitubercular | [16][17][18] |

| Anti-inflammatory | iNOS inhibition, Cyclooxygenase (COX) inhibition | [11][19] |

| Antioxidant | Free radical scavenging | [11][13][16] |

| Antiviral | Anti-HIV activity | [11][12] |

| Neuroprotective | Dopaminergic agents, Anticonvulsant activity | [11] |

Privileged Structure vs. Potential Toxicophore: A Balanced View

While celebrated as a privileged scaffold, the 2-aminothiazole moiety is not without its challenges. It has also been classified as a potential "toxicophore," a chemical group that can be metabolically activated to form reactive metabolites.[1][2] This activation can lead to off-target effects or toxicity, a critical consideration in drug design. Therefore, a judicious approach is required, leveraging the scaffold's benefits while carefully evaluating the metabolic stability and safety profile of new derivatives.[2]

Chapter 2: Synthetic Strategies for 2-Aminothiazole Derivatives

The chemical tractability of the 2-aminothiazole core is a primary reason for its widespread use. A variety of synthetic routes exist, with the Hantzsch synthesis being the most prominent.

The Hantzsch Thiazole Synthesis: The Foundational Method

First reported in 1887, the Hantzsch synthesis remains the most common and versatile method for constructing the 2-aminothiazole ring.[7][20] The reaction involves the condensation of an α-halocarbonyl compound with a thiourea or thioamide derivative.[21][22] Its reliability and tolerance for a wide range of functional groups make it the workhorse for generating libraries of 2-aminothiazole analogs for SAR studies.

Detailed Experimental Protocol: General Hantzsch Synthesis

Self-Validating System: The integrity of this protocol is validated by monitoring the reaction progress via Thin Layer Chromatography (TLC) until the starting materials are consumed and by characterizing the final product using spectroscopic methods (NMR, MS) to confirm its structure and purity.

-

Reactant Preparation: In a round-bottom flask, dissolve the α-haloketone (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).[23]

-

Addition of Thiourea: Add the corresponding thiourea derivative (1.0-1.2 eq) to the solution.

-

Reaction Initiation: Heat the mixture to reflux. The reaction progress should be monitored by TLC. Reactions are typically complete within 1-5 hours.[24]

-

Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).[23] The final product is purified using column chromatography on silica gel to yield the desired 2-aminothiazole derivative.[21]

-

Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[20]

Chapter 3: Core Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-aminothiazole derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic core.[3] A systematic exploration of these positions is fundamental to optimizing potency and selectivity.

-

C2-Amino Position (NH-R4): This position is the most common site for modification. The amino group serves as a versatile handle for introducing a wide variety of substituents via acylation, alkylation, or arylation.[12][16] For antitubercular agents, acylation with substituted benzoyl groups can increase potency by over 100-fold.[17] In kinase inhibitors like Dasatinib, this amine forms a critical linkage to a larger heterocyclic system that occupies the ATP-binding pocket.[25]

-

C4 Position (R2): Substitution at C4 is crucial for directing target specificity. For antitubercular activity, a 2-pyridyl moiety at this position is often essential, while other aryl groups lead to a loss of potency.[17] In anticancer derivatives, bulky aromatic groups at C4 can enhance cytotoxicity.[7]

-

C5 Position (R3): Modifications at C5 are often used to fine-tune activity and physicochemical properties. The introduction of small lipophilic groups (e.g., methyl, bromo) or electron-withdrawing groups can impact potency.[7][19] For instance, in some anticancer series, a bromo group at C5 confers moderate activity, whereas a methyl group can be detrimental.[3][7]

-

Fused Rings (C4-C5): Creating a fused ring system across the C4 and C5 positions, such as in 4,5,6,7-tetrahydrobenzo[d]thiazoles, can significantly enhance antitumor activity by increasing lipophilicity and enforcing a conformationally rigid structure.[7][26]

Chapter 4: SAR in Action: Case Studies by Therapeutic Area

Anticancer Agents: A Multi-Pronged Attack

2-Aminothiazoles have emerged as powerful anticancer agents by targeting various hallmarks of cancer, most notably protein kinases.[6]

-

Kinase Inhibition (Src and Aurora Kinases): The discovery of Dasatinib validated the 2-aminothiazole core as a premier kinase inhibitor template.[25] SAR studies on Aurora kinase inhibitors revealed that the aniline group attached to the C2-amine is a key interaction point.[15] Potency is highly dependent on the electrostatic, hydrophobic, and hydrogen-bonding properties of substituents on this aniline ring.[15]

-

SAR Insights for Anticancer Activity:

-

Aromatic vs. Aliphatic: Aromatic substitutions, particularly on side chains attached to the C2-amino group, generally confer greater potency than aliphatic substitutions.[7]

-

Lipophilicity at C4/C5: Lipophilic groups or fused rings at the C4 and C5 positions tend to improve cytotoxicity.[7][26]

-

Specific Motifs: For tubulin inhibitors, a trimethoxyphenyl group attached to the scaffold is often critical for activity.[7]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016) | Debasis Das | 2 Citations [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. QSAR studies on aminothiazole derivatives as aurora a kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Thiazole synthesis [organic-chemistry.org]

- 23. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 24. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]

- 25. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Prototropic Tautomerism in 2-(Cyclopropylamino)thiazole Structures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous pharmacologically active agents.[1][2] Its biological activity is intrinsically linked to its chemical structure, where prototropic tautomerism plays a critical, yet often complex, role. This guide provides a detailed exploration of the tautomeric equilibria in 2-(cyclopropylamino)thiazole structures. We will delve into the fundamental principles of amino-imino tautomerism, present rigorous experimental and computational methodologies for their characterization, and analyze the key factors that govern the delicate balance between tautomeric forms. By synthesizing theoretical knowledge with practical, field-proven insights, this document aims to equip researchers with the necessary tools to understand, predict, and potentially manipulate tautomerism in the design of novel therapeutics.

The Significance of Tautomerism in 2-Aminothiazole Drug Candidates

Prototropic tautomerism, the relocation of a hydrogen atom, is a fundamental concept in organic chemistry.[3] In the context of 2-aminothiazole derivatives, the most relevant equilibrium is between the amino and imino forms. The position of this equilibrium can profoundly influence a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and overall shape. These properties, in turn, dictate its pharmacokinetic and pharmacodynamic profiles, affecting absorption, distribution, metabolism, excretion (ADME), and target binding affinity.

The 2-aminothiazole core can exist in two primary tautomeric forms: the aromatic amino form and the non-aromatic imino form. The cyclopropyl substituent on the exocyclic nitrogen introduces additional structural and electronic factors that can influence this equilibrium. Understanding which tautomer predominates under physiological conditions is paramount for rational drug design. While 2-aminothiazoles are generally considered to exist predominantly in the amino form, this is not a universal rule, and subtle changes in substitution or environment can shift the balance.[4][5]

dot

Caption: Prototropic equilibrium in 2-(cyclopropylamino)thiazole.

Experimental Characterization of Tautomeric Forms

Determining the dominant tautomeric form and the position of the equilibrium requires a multi-faceted experimental approach. Spectroscopic techniques are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for studying tautomerism in solution.[6][7][8] By analyzing chemical shifts, coupling constants, and signal integrations, one can obtain detailed structural information and quantify the relative populations of different tautomers.[7]

Key Observables:

-

1H NMR: The chemical shifts of the protons on the thiazole ring and the N-H proton are highly sensitive to the tautomeric form. In the amino form, the N-H proton will typically appear as a broader singlet, while the ring protons will have chemical shifts characteristic of an aromatic system. In the imino form, one of the ring carbons becomes sp3-hybridized, leading to a significant upfield shift for the attached proton.

-

13C NMR: The chemical shifts of the thiazole ring carbons provide clear evidence of the electronic distribution. The C=N carbon in the imino tautomer will have a distinct chemical shift compared to the corresponding carbon in the aromatic amino form.

-

Variable Temperature NMR: Studying the NMR spectra at different temperatures can provide thermodynamic information about the equilibrium and help to resolve broadened signals due to rapid exchange between tautomers.[9][10]

Experimental Protocol: 1H NMR for Tautomer Ratio Determination

-

Sample Preparation: Dissolve a precisely weighed amount of the 2-(cyclopropylamino)thiazole derivative in a deuterated solvent of choice (e.g., DMSO-d6, CDCl3, Methanol-d4). The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.[11]

-

Data Acquisition: Acquire a standard 1H NMR spectrum at a constant temperature (e.g., 298 K). Ensure a sufficient relaxation delay to allow for accurate integration.

-